molecular formula C11H21NO3 B2512034 Ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate CAS No. 1384534-62-6

Ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate

Cat. No.: B2512034
CAS No.: 1384534-62-6
M. Wt: 215.293
InChI Key: ILSJPTXNHKTIDD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate is a chemical compound with the molecular formula C11H21NO3 It is a derivative of cyclopentane and contains an amino group, an ethoxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate typically involves the reaction of ethyl 2-bromo-2-(1-ethoxycyclopentyl)acetate with ammonia or an amine source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: Ethyl 2-bromo-2-(1-ethoxycyclopentyl)acetate

    Reagent: Ammonia or an amine source

    Solvent: Anhydrous ethanol or another suitable solvent

    Reaction Conditions: Reflux at elevated temperatures for several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Nitro or imine derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis to release active metabolites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-2-phenylacetate: Contains a phenyl group instead of a cyclopentyl group.

    Ethyl 2-amino-2-methylpropanoate: Contains a methyl group instead of a cyclopentyl group.

    Ethyl 2-amino-2-(1-methoxycyclopentyl)acetate: Contains a methoxy group instead of an ethoxy group.

Uniqueness

Ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate is unique due to its specific combination of functional groups and the cyclopentyl ring structure. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-3-14-10(13)9(12)11(15-4-2)7-5-6-8-11/h9H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSJPTXNHKTIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1(CCCC1)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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